5,10-Dimethyl-5,10-dihydroboranthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10-Dimethyl-5,10-dihydroboranthrene: is a bisboron complex known for its unique chemical properties and applications. This compound is characterized by its stability and ability to act as a bidentate Lewis acid, making it a valuable catalyst in various organic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dimethyl-5,10-dihydroboranthrene typically involves the reaction of 1,2-bis(trimethylsilyl)benzene with boron trichloride, followed by methylation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compounds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5,10-Dimethyl-5,10-dihydroboranthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing aromatic compounds.
Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.
Substitution: The compound can participate in substitution reactions, where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Boron-containing aromatic compounds.
Reduction: Boron-hydride complexes.
Substitution: Various substituted boron compounds.
Wissenschaftliche Forschungsanwendungen
5,10-Dimethyl-5,10-dihydroboranthrene has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development due to its ability to form stable complexes with various biomolecules.
Wirkmechanismus
The mechanism by which 5,10-Dimethyl-5,10-dihydroboranthrene exerts its effects involves its role as a bidentate Lewis acid. The compound coordinates with electron-rich substrates, facilitating various chemical transformations. The molecular targets include electron-deficient aromatic compounds, and the pathways involved are primarily related to the formation of stable boron-containing complexes .
Vergleich Mit ähnlichen Verbindungen
5,10-Dihydroboranthrene: Lacks the methyl groups, resulting in different reactivity and stability.
5,10-Dimethylboranthrene: Similar structure but without the dihydro component, affecting its catalytic properties.
Uniqueness: 5,10-Dimethyl-5,10-dihydroboranthrene is unique due to its combination of methyl groups and dihydro structure, which enhances its stability and reactivity as a bidentate Lewis acid. This makes it more effective in catalyzing specific reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
62025-67-6 |
---|---|
Molekularformel |
C14H14B2 |
Molekulargewicht |
203.9 g/mol |
IUPAC-Name |
5,10-dimethylboranthrene |
InChI |
InChI=1S/C14H14B2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 |
InChI-Schlüssel |
JPPVNVRVDBEILE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC=CC=C2B(C3=CC=CC=C31)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.